Cefoxitin

Vue d'ensemble

Description

Cefoxitin is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . Cefoxitin is used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .

Molecular Structure Analysis

Cefoxitin is a β-lactam antibiotic derived from cephamycin C . The presence of the 7α-methoxy group in the nucleus confers upon cefoxitin a high degree of resistance to hydrolysis by β-lactamases produced by Staphylococcus aureus and certain Gram-negative aerobic and anaerobic bacteria .

Chemical Reactions Analysis

Approximately 85 percent of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . Cefoxitin passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .

Applications De Recherche Scientifique

Nano-Antibiotic Strategy to Overcome Resistance

Cefoxitin has been used in the synthesis of gold nanoparticles, serving as a reducing and stabilizing agent . The antibiotic-loaded gold nanoparticles have shown enhanced potency, particularly against cefoxitin-resistant E. coli and K. pneumoniae .

Treatment for Extended-Spectrum β-Lactamase-Producing Klebsiella Pneumoniae

Cefoxitin has been used as a definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae (ESBL-KP) bacteremia in intensive care units . It has been found to be a viable alternative to carbapenem therapy, with similar clinical success rates .

Treatment of Serious Infections

Cefoxitin is used for the treatment of serious infections caused by susceptible strains of microorganisms .

Comparative Efficacy in Experimental Intra-Abdominal Sepsis

Cefoxitin has been compared with other cephalosporins for its efficacy in treating experimental intra-abdominal sepsis .

Limiting the Use of Carbapenems

In an effort to limit the use of carbapenems, cefoxitin has been proposed as a definitive treatment in cefoxitin-susceptible ESBL-E systemic infections .

Reducing the Selection of Carbapenem-Resistant Pseudomonas Aeruginosa Strains

The use of cefoxitin as a definitive antibiotic therapy could help reduce the selection of carbapenem-resistant Pseudomonas aeruginosa strains .

Mécanisme D'action

Target of Action

Cefoxitin, a semi-synthetic, broad-spectrum antibiotic, primarily targets the penicillin-binding proteins (PBPs) or transpeptidases . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefoxitin interacts with its targets, the PBPs, by binding to them . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited , leading to the bactericidal action of cefoxitin .

Biochemical Pathways

The primary biochemical pathway affected by cefoxitin is the synthesis of the bacterial cell wall . By inhibiting this pathway, cefoxitin disrupts the structural integrity of the bacterial cell, leading to cell death . The exact downstream effects of this inhibition are complex and involve many genetic and biochemical pathways .

Pharmacokinetics

Cefoxitin exhibits a high degree of stability in the presence of beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria . After intravenous administration, cefoxitin is rapidly distributed into the plasma and tissue fluids, and has a serum half-life of 41-59 minutes . The drug is rapidly excreted intact into the urine by glomerular filtration and renal tubular secretion . About 85% of each dose is recovered within the first 3 hours after dosing .

Result of Action

The primary molecular and cellular effect of cefoxitin’s action is the inhibition of bacterial cell wall synthesis . This leads to the disruption of the bacterial cell wall structure, resulting in bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like cefoxitin . For instance, governance quality has been found to be associated with antibiotic consumption and antimicrobial resistance . Furthermore, the methoxy group in the 7a position provides cefoxitin with a high degree of stability in the presence of beta-lactamases . .

Safety and Hazards

Propriétés

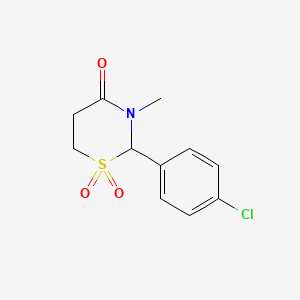

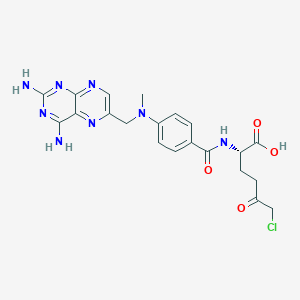

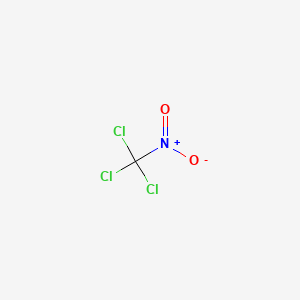

IUPAC Name |

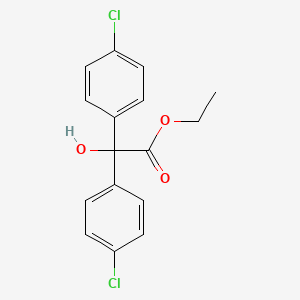

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022764 | |

| Record name | Cefoxitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e-01 g/L | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis. | |

| Record name | Cefoxitin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefoxitin | |

CAS RN |

35607-66-0 | |

| Record name | Cefoxitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefoxitin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoxitin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefoxitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefoxitin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOXITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-167, 149.5 °C | |

| Record name | Cefoxitin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of cefoxitin?

A1: Cefoxitin exerts its bactericidal effect by disrupting the synthesis of peptidoglycans, essential components of bacterial cell walls. This occurs through the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan assembly. []

Q2: How does cefoxitin overcome resistance mediated by β-lactamases?

A2: Cefoxitin exhibits stability against hydrolysis by various β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics. This resistance stems from the presence of a 7α-methoxy group in its structure, hindering the access of β-lactamases to the β-lactam ring. []

Q3: What are the known mechanisms of resistance to cefoxitin?

A3: While cefoxitin demonstrates stability against many β-lactamases, some bacterial strains have developed resistance through:

- Production of metallo-β-lactamases capable of hydrolyzing cefoxitin. []

- Reduced permeability of the bacterial outer membrane, limiting cefoxitin entry. []

- Alterations in PBPs, reducing their binding affinity for cefoxitin. []

- Hyperproduction of chromosomal or plasmid-borne AmpC-type β-lactamases. []

Q4: What is the significance of cefoxitin resistance in Staphylococcus aureus?

A4: Cefoxitin resistance in Staphylococcus aureus is often used as a surrogate marker for methicillin resistance. This is because the presence of the mecA gene, conferring methicillin resistance, often correlates with resistance to cefoxitin. [, , ]

Q5: Can cefoxitin resistance be transferred between different bacterial species?

A5: Yes, resistance to cefoxitin, particularly mediated by plasmid-borne β-lactamases or the mecA gene, can be horizontally transferred between bacterial species. This poses a significant challenge in controlling the spread of antibiotic resistance. [, ]

Q6: What is the molecular formula and weight of cefoxitin?

A6: The molecular formula of cefoxitin sodium is C16H16N3NaO7S2, and its molecular weight is 441.4 g/mol. []

Q7: Are there any specific structural features of cefoxitin that contribute to its activity?

A7: Yes, several structural features contribute to cefoxitin's activity:

- 7α-methoxy group: Provides stability against hydrolysis by many β-lactamases. []

- 3' leaving group: Influences the stability of the acyl-enzyme complex formed with PBPs, affecting its inhibitory potency. []

Q8: How is the in vitro activity of cefoxitin typically assessed?

A8: The in vitro activity of cefoxitin is commonly assessed through:

- Minimum Inhibitory Concentration (MIC) determination: This method determines the lowest concentration of cefoxitin required to inhibit the visible growth of a bacterial strain. [, , , ]

- Disk diffusion test: This qualitative method assesses the susceptibility of bacterial isolates to cefoxitin based on the zone of inhibition around a cefoxitin-impregnated disk. [, , , ]

Q9: What types of infections has cefoxitin been investigated for in clinical trials?

A9: Cefoxitin has been investigated in clinical trials for a variety of infections, including:

- Skin and soft tissue infections: Cefoxitin demonstrated comparable efficacy to other antibiotics like ampicillin/sulbactam in treating complicated skin and soft tissue infections. [, ]

- Diabetic foot infections: Cefoxitin, in conjunction with surgical interventions, proved to be a safe and effective treatment option for diabetic foot infections. []

- Post-cesarean endometritis: Studies have investigated the use of cefoxitin for preventing and treating endometritis following cesarean delivery, comparing its effectiveness to other antibiotics. [, , ]

- Abdominal infections: Research has focused on comparing cefoxitin with other antibiotic regimens in treating intra-abdominal infections. [, ]

- Other infections: Cefoxitin's efficacy has also been evaluated in other infections, such as bacterial endocarditis and meningitis, though its penetration into the cerebrospinal fluid is limited. [, ]

Q10: How is cefoxitin eliminated from the body?

A10: Cefoxitin is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.